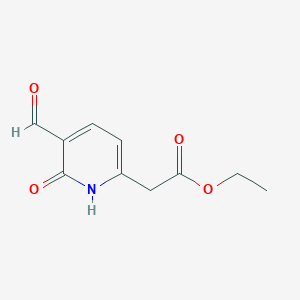
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine.
Formylation: The 2-chloropyridine undergoes a formylation reaction using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride.
Hydroxylation: The formylated product is then hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl (5-carboxy-6-hydroxypyridin-2-YL)acetate.
Reduction: Ethyl (5-hydroxymethyl-6-hydroxypyridin-2-YL)acetate.
Substitution: Ethyl (5-substituted-6-hydroxypyridin-2-YL)acetate.
Applications De Recherche Scientifique
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The ethyl acetate moiety increases the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-formyl-6-methoxypyridin-2-YL)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl (5-formyl-6-aminopyridin-2-YL)acetate: Contains an amino group instead of a hydroxyl group.
Ethyl (5-formyl-6-chloropyridin-2-YL)acetate: Contains a chloro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 2-(5-formyl-6-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)5-8-4-3-7(6-12)10(14)11-8/h3-4,6H,2,5H2,1H3,(H,11,14) |
Clé InChI |
QSXKJGRILCTVND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


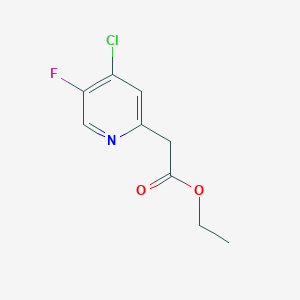
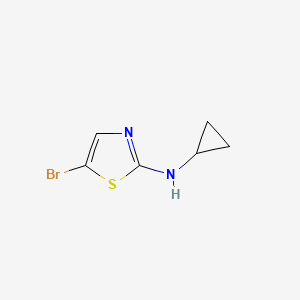
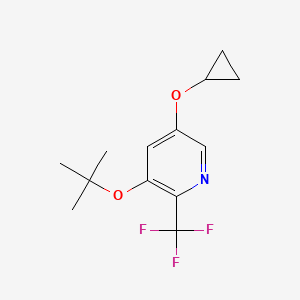
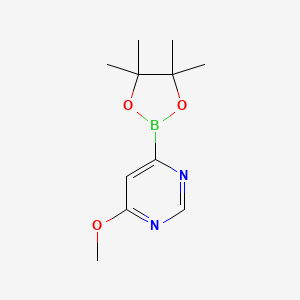

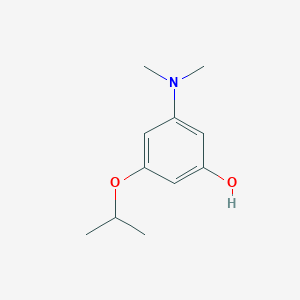
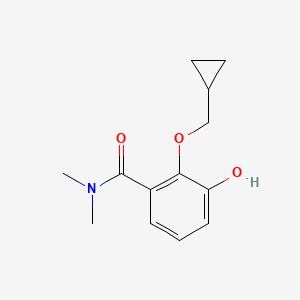
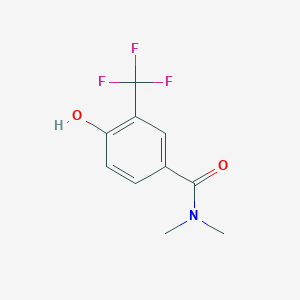
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
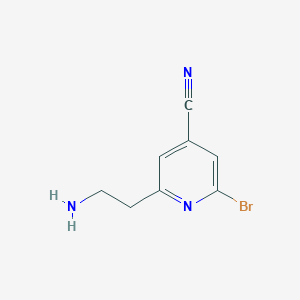
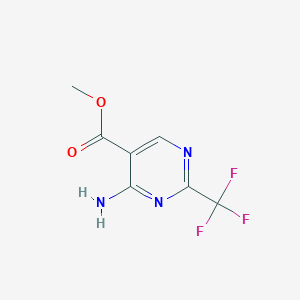
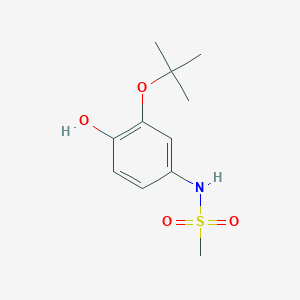

![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
